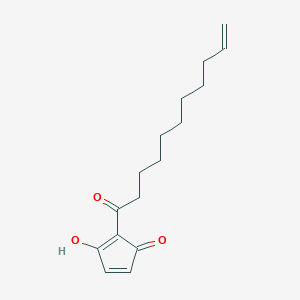

chrysotrione A

説明

Chrysotrione A is a bioactive secondary metabolite isolated from the basidiomycete fungus Hygrophorus chrysodon. It exhibits antifungal properties, specifically against Fusarium verticillioides, a pathogen responsible for crop diseases such as maize ear rot and stalk rot . As a biocontrol agent, chrysotrione A represents a promising alternative to synthetic fungicides, aligning with sustainable agricultural practices.

特性

CAS番号 |

923952-44-7 |

|---|---|

分子式 |

C16H22O3 |

分子量 |

262.34 g/mol |

IUPAC名 |

3-hydroxy-2-undec-10-enoylcyclopenta-2,4-dien-1-one |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-8-9-10-13(17)16-14(18)11-12-15(16)19/h2,11-12,18H,1,3-10H2 |

InChIキー |

ADDOXPNZHVMEPN-UHFFFAOYSA-N |

正規SMILES |

C=CCCCCCCCCC(=O)C1=C(C=CC1=O)O |

製品の起源 |

United States |

準備方法

The preparation of chrysotrione A involves several synthetic routes and reaction conditions. While specific details on its synthesis are limited, general methods for synthesizing similar compounds include:

Mechanical Alloying: This involves the use of mechanical force to mix and alloy the components at a molecular level.

Arc Melting: A process where the components are melted together using an electric arc.

Magnetron Sputtering: A technique where atoms are ejected from a target material due to bombardment of the target by energetic particles.

Chemical Deposition: This involves the deposition of a substance from a solution or gas phase onto a substrate.

化学反応の分析

Chrysotrione A undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically using reducing agents.

Substitution: A reaction where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chrysotrione A has several scientific research applications, including:

作用機序

The mechanism by which chrysotrione A exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can interact with various enzymes and receptors, influencing biochemical pathways .

類似化合物との比較

Chrysotrione A vs. Chrysotrione B

Both chrysotrione A and B are derived from Hygrophorus chrysodon and target Fusarium verticillioides, suggesting shared biosynthetic pathways or synergistic roles in fungal defense .

Chrysotrione A vs. Agrocybin

- Source : Agrocybin is produced by Agrocybe cylindracea, a mushroom distinct from Hygrophorus chrysodon.

- Target Specificity : While chrysotrione A acts against Fusarium, agrocybin targets Mycosphaerella arachidicola, a peanut pathogen. This divergence highlights niche-specific adaptations in fungal biocontrol agents .

Chrysotrione A vs. Lentin Antifungal Protein

Chrysotrione A vs. 1-Hydroxypyrene

- Origin : 1-Hydroxypyrene from Cordyceps militaris targets Fusarium oxysporum, a related but distinct species from F. verticillioides.

- Functional Role : Both compounds combat Fusarium spp., but 1-hydroxypyrene’s polycyclic aromatic structure may confer broader environmental persistence compared to chrysotrione A .

Chrysotrione A vs. Phellinsin A

- Spectrum of Activity : Phellinsin A exhibits dual activity against Gloeosporium orbiculare (apple pathogen) and Pyricularia grisea (rice blast fungus), unlike chrysotrione A’s narrower target range. This suggests Phellinsin A’s utility in diverse agricultural contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。